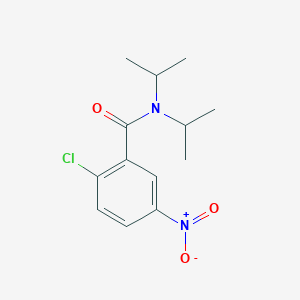![molecular formula C10H10ClNO6S B5829840 2,2'-{[(4-chlorophenyl)sulfonyl]imino}diacetic acid CAS No. 59724-86-6](/img/structure/B5829840.png)
2,2'-{[(4-chlorophenyl)sulfonyl]imino}diacetic acid
描述
2,2'-{[(4-chlorophenyl)sulfonyl]imino}diacetic acid, commonly known as CSDA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CSDA is a versatile molecule that has been studied extensively for its unique properties, including its ability to act as a chelating agent and its potential as a therapeutic agent.
作用机制
CSDA acts as a chelating agent by binding to metal ions and forming stable complexes. In biochemistry, CSDA has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. CSDA has also been shown to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
CSDA has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that CSDA can inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. CSDA has also been shown to inhibit the growth of cancer cells by inducing apoptosis. In vivo studies have shown that CSDA can decrease the levels of oxidative stress and inflammation in animal models.
实验室实验的优点和局限性
One of the advantages of using CSDA in lab experiments is its ability to act as a chelating agent for the determination of metal ions in various samples. CSDA is also relatively easy to synthesize and purify. One of the limitations of using CSDA in lab experiments is its potential toxicity, which can limit its use in certain applications.
未来方向
There are several future directions for the study of CSDA. One area of research is the development of CSDA-based therapeutic agents for the treatment of various diseases, including cancer and Alzheimer's disease. Another area of research is the development of CSDA-based drug delivery systems. Additionally, further studies are needed to investigate the potential toxicity of CSDA and its derivatives.
合成方法
CSDA can be synthesized using a variety of methods, including the reaction of 4-chlorobenzenesulfonyl chloride with diethyl oxalate in the presence of a base. The resulting product can be purified using recrystallization or column chromatography. Other methods of synthesis have also been reported in the literature, including the reaction of 4-chlorobenzenesulfonyl chloride with glycine in the presence of a base.
科学研究应用
CSDA has been extensively studied for its potential applications in various fields, including analytical chemistry, biochemistry, and pharmacology. In analytical chemistry, CSDA has been used as a chelating agent for the determination of metal ions in various samples. In biochemistry, CSDA has been studied for its potential as a therapeutic agent for the treatment of various diseases, including cancer and Alzheimer's disease. In pharmacology, CSDA has been studied for its potential as a drug delivery agent.
属性
IUPAC Name |
2-[carboxymethyl-(4-chlorophenyl)sulfonylamino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO6S/c11-7-1-3-8(4-2-7)19(17,18)12(5-9(13)14)6-10(15)16/h1-4H,5-6H2,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IICKAQHDPQCPOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)N(CC(=O)O)CC(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801213123 | |
| Record name | N-(Carboxymethyl)-N-[(4-chlorophenyl)sulfonyl]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801213123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59724-86-6 | |
| Record name | N-(Carboxymethyl)-N-[(4-chlorophenyl)sulfonyl]glycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59724-86-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(Carboxymethyl)-N-[(4-chlorophenyl)sulfonyl]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801213123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(4-methoxyphenyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione](/img/structure/B5829769.png)

![2-{2-[(3-methoxyphenyl)amino]-2-oxoethoxy}benzoic acid](/img/structure/B5829780.png)

![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-chlorobenzamide](/img/structure/B5829793.png)
![4-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)-1,3-benzenediol](/img/structure/B5829794.png)
![4-fluoro-N-[4-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5829797.png)

![N'-[(2-chlorobenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5829808.png)
![methyl 2-[(3-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5829810.png)

![N-allyl-2-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5829824.png)
![2-[(1-allyl-1H-tetrazol-5-yl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5829843.png)